molecular formula C9H11Cl2N3 B1321265 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine CAS No. 213201-98-0

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

Cat. No. B1321265
CAS RN: 213201-98-0
M. Wt: 232.11 g/mol
InChI Key: CASRJOHSHYGIKB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is a compound that involves both pyrimidine and piperidine moieties . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine involves the reaction of 2,4-Dichloro-5-methylpyrimidine with piperidine . In the field of pyrimidine synthesis, organolithium reagents have been used for the preparation of various pyrimidine derivatives . The reaction of pyrimidines with N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Chemical Reactions Analysis

2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . It has also been noted that 2,4-Dichloropyrimidine undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .

properties

IUPAC Name

2,4-dichloro-6-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASRJOHSHYGIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610766
Record name 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

CAS RN

213201-98-0
Record name 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4,6-trichloropyrimidine (5.0 g, 27 mmol) and piperidine (2.3 g, 27 mmol) in tetrahydrofuran (50 mL) and N,N-diisopropylethylamine (3.5 g, 27 mmol) was stirred at room temperature for 24 hours. The solvent was removed and the crude material was purified by flash chromatography on silica gel. The column was eluted with a gradient of hexane to yield ethyl acetate/hexane (1:4). The eluent was removed, giving 2,4-dichloro-6-(1-piperidinyl)pyrimidine (3.67 g, 15.8 mmol, 59%, Rf=0.58 in ethyl acetate/hexane, 1:4).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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